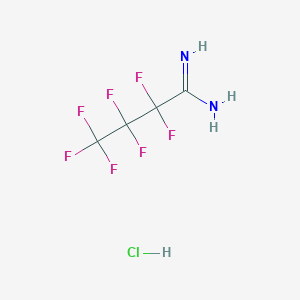

2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride

Description

2,2,3,3,4,4,4-Heptafluorobutanimidamide hydrochloride (CAS No. 2358-53-4) is a fluorinated amidine derivative with the molecular formula C₄H₄ClF₇N₂. Its structure features a fully fluorinated butyl chain (-CF₂CF₂CF₃) and an amidine group (-C(NH₂)NH) protonated as a hydrochloride salt. This compound is notable for its high fluorine content (seven fluorine atoms), which confers exceptional hydrophobicity, thermal stability, and resistance to chemical degradation . It is primarily used in pharmaceutical intermediates and specialty chemical synthesis, where fluorinated groups enhance bioavailability and metabolic stability .

Properties

CAS No. |

2358-53-4 |

|---|---|

Molecular Formula |

C4H4ClF7N2 |

Molecular Weight |

248.53 g/mol |

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanimidamide;hydrochloride |

InChI |

InChI=1S/C4H3F7N2.ClH/c5-2(6,1(12)13)3(7,8)4(9,10)11;/h(H3,12,13);1H |

InChI Key |

GYIZIJJIBAVXMW-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)(C(C(C(F)(F)F)(F)F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride typically involves the reaction of heptafluorobutylamine with appropriate reagents under controlled conditions. One common method includes the reaction of heptafluorobutylamine with an amidating agent in the presence of a hydrochloric acid catalyst. The reaction is carried out at a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction may produce fluorinated amines.

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and fluorination reactions.

Biology: In the study of enzyme inhibition and protein interactions.

Industry: Used in the production of fluorinated polymers and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluorobutanimidamide;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Fluorinated Butanamide Derivatives

Key Differences :

- Functional Groups : The amidine group in the target compound is more basic and reactive than the amide group in analogs, enabling diverse protonation states and coordination chemistry .

- Halogen Diversity : Compounds like N-(3,5-dichloropyridin-4-yl)-heptafluorobutanamide combine chlorine and fluorine, enhancing pesticidal activity through dual hydrophobic/halogen bonding interactions .

Fluorinated Amidines and Related Salts

Thermal and Solubility Trends :

- Fluorine Content : Higher fluorine content correlates with increased thermal stability and hydrophobicity. For example, the heptafluorobutyl chain in the target compound raises its decomposition temperature compared to trifluoro analogs .

- Salt Formation : The hydrochloride salt in the target compound improves solubility in polar solvents compared to neutral amidines .

Fluorinated Acrylates and Methacrylates

| Compound Name | CAS No. | Polymerization Role | Key Properties |

|---|---|---|---|

| 2,2,3,3,4,4,4-Heptafluorobutyl Methacrylate | 355-95-1 | Fluorinated monomer | - Low surface energy - Water/oil repellency |

| 2,2,3,3,4,4,4-Heptafluorobutanimidamide hydrochloride | 2358-53-4 | Non-polymeric intermediate | - Reactive amidine group - Salt stability |

Functional Contrast :

- Methacrylates (e.g., heptafluorobutyl methacrylate) are polymerized into fluorinated coatings, leveraging their low surface energy for anti-fouling applications .

- Amidine Hydrochlorides are non-polymeric and serve as building blocks for pharmaceuticals, where fluorine enhances target binding and metabolic resistance .

Pharmaceutical Intermediates

The target compound’s amidine group facilitates the synthesis of fluorinated heterocycles, such as triazines and pyrimidines, which are critical in antiviral and anticancer drug development . Its hydrochloride salt enhances crystallinity, simplifying purification processes .

Electron Transport Materials

Fluorinated butanamide derivatives (e.g., NDI-C4F) are used in perovskite solar cells (PSCs) due to their hydrophobic fluorine side chains, which stabilize perovskite interfaces and improve device longevity .

Limitations and Challenges

- Synthetic Complexity : Introducing seven fluorine atoms requires multi-step chlorination/fluorination sequences, often with low yields (e.g., 14–29% for perchlorinated precursors) .

- Environmental Persistence : Perfluorinated chains resist biodegradation, raising concerns about ecological accumulation .

Biological Activity

2,2,3,3,4,4,4-Heptafluorobutanimidamide; hydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound belongs to a class of fluorinated amides known for their unique chemical properties due to the presence of multiple fluorine atoms. The structure can be represented as follows:

- Chemical Formula : CHFClN

- Molecular Weight : 218.53 g/mol

Pharmacological Effects

Research indicates that 2,2,3,3,4,4,4-Heptafluorobutanimidamide; hydrochloride may exhibit a range of biological activities:

-

Antimicrobial Activity :

- Several studies have reported that fluorinated compounds possess significant antimicrobial properties. The heptafluorobutanimidamide derivative has shown effectiveness against various bacterial strains in vitro. For instance, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Insecticidal Properties :

- Neuroprotective Effects :

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Insecticidal | Effective against arthropods | |

| Neuroprotective | Increased cell survival under stress |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of heptafluorobutanimidamide demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes.

Case Study 2: Insect Control

In agricultural trials, formulations containing heptafluorobutanimidamide were applied to crops infested with aphids and spider mites. Results showed a reduction in pest populations by over 70% within two weeks post-application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.